molecular formula C11H9FN2 B2355787 4-(4-Fluorophenyl)pyridin-3-amine CAS No. 1374664-79-5

4-(4-Fluorophenyl)pyridin-3-amine

Cat. No.: B2355787
CAS No.: 1374664-79-5
M. Wt: 188.205
InChI Key: GEHXHWPKFNEVFU-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)pyridin-3-amine is a heterocyclic aromatic amine with a fluorine atom attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluorophenyl)pyridin-3-amine typically involves the reaction of 4-fluoroaniline with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)pyridin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(4-Chlorophenyl)pyridin-3-amine
  • 4-(4-Bromophenyl)pyridin-3-amine
  • 4-(4-Methylphenyl)pyridin-3-amine

Comparison: 4-(4-Fluorophenyl)pyridin-3-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and biological activity. Compared to its chloro, bromo, and methyl analogs, the fluorine-substituted compound often exhibits enhanced stability and different pharmacokinetic profiles, making it a valuable compound in drug design and development.

Properties

IUPAC Name

4-(4-fluorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEHXHWPKFNEVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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